molecular formula C7H11NO3S B1485835 1-Cyclopropanesulfonylpyrrolidin-3-one CAS No. 1936389-55-7

1-Cyclopropanesulfonylpyrrolidin-3-one

Cat. No. B1485835
CAS RN: 1936389-55-7
M. Wt: 189.23 g/mol
InChI Key: LANFYQBVHDORNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropanesulfonylpyrrolidin-3-one (CPSP-3-one) is a cyclic sulfonamide compound with a nitrogen heterocyclic nucleus. It is a versatile and useful synthetic intermediate for the preparation of various pharmaceuticals, agrochemicals, and other compounds. CPSP-3-one has been widely studied due to its unique structure and reactivity. It is an important starting material for the synthesis of numerous compounds and has been used in the development of various drugs and agrochemicals.

Scientific Research Applications

Synthesis and Mechanism-Based Inhibition

A cyclopropane substrate analog, designed as a mechanism-based inhibitor for 3-isopropylmalate dehydrogenase (IPMDH), showcases the potential of cyclopropane derivatives in enzymatic inhibition research. This analog was synthesized in a multi-step process from diethyl (R)-malate, highlighting its role as a competitive and mechanism-based inhibitor through time-dependent and kinetic analyses. The study suggests its inhibitory mechanism slows the decarboxylation step, underscoring cyclopropane's significance in exploring enzyme inhibition and regulatory mechanisms (Chiba, Eguchi, Oshima, & Kakinuma, 1999).

Formal [3+2] Cycloaddition for Substituted Pyrrolidines

Research on the formal [3+2] cycloaddition of 1,3,5-triaryl-1,3,5-triazinanes with donor-acceptor cyclopropanes opens new pathways to access substituted pyrrolidines. This method, providing pyrrolidines in good to excellent yields under mild conditions, demonstrates the versatility of cyclopropane derivatives in synthesizing complex heterocycles, pivotal in pharmaceutical development (Chu, Li, Liang, Li, Zheng, & Liu, 2018).

Cyclopropane as Cyclopropanone Equivalents

The transformation of 3-chloropropionic acid derivatives into cyclopropanone equivalents for the synthesis of pyrroles, pyrrolines, and pyrrolizidines underscores the synthetic utility of cyclopropane compounds. This application illustrates the breadth of cyclopropane chemistry, from substrate preparation to complex molecule synthesis, revealing its importance in organic synthesis and the development of novel compounds (Wasserman, Dion, & Fukuyama, 1989).

Enantioselective 1,3-Dipolar Cycloadditions

The development of enantioselective cycloadditions for synthesizing complex products with multiple stereocenters in a single step exemplifies the strategic use of cyclopropane derivatives in achieving high stereocontrol. This application is critical for the synthesis of biologically relevant compounds, showcasing cyclopropane's role in advancing synthetic methodology and the preparation of compound libraries inspired by natural product scaffolds (Narayan, Potowski, Jia, Antonchick, & Waldmann, 2014).

properties

IUPAC Name

1-cyclopropylsulfonylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c9-6-3-4-8(5-6)12(10,11)7-1-2-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANFYQBVHDORNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropanesulfonylpyrrolidin-3-one
Reactant of Route 2
Reactant of Route 2
1-Cyclopropanesulfonylpyrrolidin-3-one
Reactant of Route 3
Reactant of Route 3
1-Cyclopropanesulfonylpyrrolidin-3-one
Reactant of Route 4
1-Cyclopropanesulfonylpyrrolidin-3-one
Reactant of Route 5
1-Cyclopropanesulfonylpyrrolidin-3-one
Reactant of Route 6
1-Cyclopropanesulfonylpyrrolidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.